molecular formula C8H11NO B045378 4-Methoxybenzylamine CAS No. 2393-23-9

4-Methoxybenzylamine

Cat. No. B045378
CAS RN: 2393-23-9
M. Wt: 137.18 g/mol
InChI Key: IDPURXSQCKYKIJ-UHFFFAOYSA-N
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Description

4-Methoxybenzylamine is an organic compound that belongs to the class of benzylamines with a methoxy group attached to the benzene ring. It's of interest in various chemical and pharmaceutical research areas due to its potential as a building block for more complex molecules.

Synthesis Analysis

Synthesis of similar compounds, like vanillin, which is 4-hydroxy-3-methoxybenzaldehyde, involves several methods that might be relevant for synthesizing 4-Methoxybenzylamine. The synthesis method is crucial for determining the purity and yield of the compound. A promising and practical synthesis method for vanillin, which shares a part of its structure with 4-Methoxybenzylamine, has been proposed, indicating various synthetic routes could be explored for 4-Methoxybenzylamine as well (Tan Ju & Liao Xin, 2003).

Scientific Research Applications

  • Protection in Oligoribonucleotide Synthesis : Takaku and Kamaike (1982) reported the use of the 4-methoxybenzyl group for protecting the 2′-hydroxyl group of adenosine in oligoribonucleotide synthesis. This protection can be rapidly removed with triphenylmethyl fluoroborate for further characterization (Hiroshi Takaku & Kazuo Kamaike, 1982).

  • Amidine Protection for Library Synthesis : Bailey et al. (1999) found 4-methoxybenzyl-4-nitrophenylcarbonate suitable for N-protection of amidinonaphthol, which is crucial for the multiparallel solution phase synthesis of substituted benzamidines (C. Bailey, Emma L. Baker, Judy F Hayler, & P. Kane, 1999).

  • Benzylation of Alcohols and Phenols : According to Carlsen (1998), N-(4-methoxybenzyl)-o-benzenedisulfonimide effectively benzylates alcohols and phenols, resulting in 4-methoxybenzyl ethers and primary alkylamines (P. Carlsen, 1998).

  • Psychoactive Substance Research : Abiedalla et al. (2021) studied N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, which show potential as novel psychoactive substances due to their structural similarities to amphetamine and NBOMe drugs (Y. Abiedalla, Ahmad J. Almalki, J. Deruiter, & C. Clark, 2021).

  • Anticancer Activity : Lawrence et al. (2001) reported that Combretastatin A-4-like ethers exhibit potential anticancer activity, with 2-Methoxy-5-(3',4',5'-trimethoxyphenoxymethyl)phenol showing significant activity and G2/M cell cycle arrest (N. Lawrence, D. Rennison, M. Woo, A. McGown, & J. Hadfield, 2001).

  • Antibacterial Activity : Montes et al. (2016) conducted an antimicrobial evaluation of cinnamic and benzoic haloamides, finding that a synthesized compound shows promising antibacterial activity (Ricardo Carneiro Montes, T. S. Freitas, M. S. Costa, Fern, A. Oliveira, F. Campina, A. R. Ferreira, S. Ferreira, Henrique Douglas Melo, C. S. Dias, & Damião Pergentino de Sousa, 2016).

Safety And Hazards

4-Methoxybenzylamine causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

(4-methoxyphenyl)methanamine
Source PubChem
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InChI

InChI=1S/C8H11NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPURXSQCKYKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062371
Record name 4-Methoxybenzylamine
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Molecular Weight

137.18 g/mol
Source PubChem
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name 4-Methoxybenzylamine
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Product Name

4-Methoxybenzylamine

CAS RN

2393-23-9
Record name 4-Methoxybenzylamine
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Record name 4-Methoxybenzylamine
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Record name 4-Methoxybenzylamine
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Record name Benzenemethanamine, 4-methoxy-
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Record name 4-Methoxybenzylamine
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Record name 4-METHOXYBENZYLAMINE
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Synthesis routes and methods

Procedure details

2-Bromo-5-methyl nicotinic acid ethyl ester, depicted by formula 31 in Scheme 12, was used as a starting material to prepare compounds with methyl substitution at 6-position of naphthyridine moiety. This starting material was prepared by condensation of propionaldehyde with ethyl cyanoacetate followed by cyclisation of resulted intermediate as shown in Scheme 12. Amination of 2-bromo-5-methyl nicotinic acid ethyl ester by p-methoxy benzyl amine gave 5-methyl-2-(4-methoxy-benzylamino)-nicotinic acid ethyl ester, depicted by formula 32 in Scheme 12, which was then converted into 6-methyl-1-(4-methoxy-benzyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, depicted by formula 33 in Scheme 12, by reacting with trichloromethyl chloroformate as shown in Scheme 12.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,940
Citations
KB Gudasi, RS Vadavi, NB Shelke, M Sairam… - Reactive and Functional …, 2006 - Elsevier
… -1) and poly[bis(4-methoxyphenethylamino)polyphosphazene] (POP-2) have been synthesized by replacing chlorine atoms of polydichlorophosphazene with 4-methoxybenzylamine …
Number of citations: 37 www.sciencedirect.com
PHJ Carlsen - Tetrahedron letters, 1998 - Elsevier
… Abstract N-(4-methoxybenzyl)-o-benzene disulfonimide was prepared from o-benzenedisulfonyl chloride and 4-methoxybenzylamine in dichloromethane. Reaction of this compound …
Number of citations: 14 www.sciencedirect.com
A McCoubrey - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… NN-Diethyl-3-hydroxy4-methoxybenzylamine could only be obtained in prohibitive yield. NN-Diethyl-4-methoxy3-nitrobenzylamine, readily obtained from 4-methoxy-3-nitrobenzyl …
Number of citations: 10 pubs.rsc.org
Z Trávníček, M Zatloukal - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
The title compound, C22H30N6O, is a potent inhibitor of estrogen sulfotransferase which catalyses the transfer of a sulfuryl group from 3′-phosphoadenosine 5′-phosphosulfate to …
Number of citations: 10 scripts.iucr.org
N Watanabe, H Adachi, Y Takase, H Ozaki… - Journal of medicinal …, 2000 - ACS Publications
… In the case of 6,7-dichlorophthalazine (6), a known 1,4,6,7-tetrachlorophthalazine (1) 11 and 3-chloro-4-methoxybenzylamine hydrochloride were refluxed in 2-propanol in the presence …
Number of citations: 41 pubs.acs.org
GP Moloney, DP Kelly, P Mack - Molecules, 2001 - mdpi.com
… of 4-methoxybenzylamine followed by … of 4-methoxybenzylamine with 2 mole of acrylonitrile followed by reduction yielded the diamine N, N-bis-(3-aminopropyl)-4-methoxybenzylamine. …
Number of citations: 49 www.mdpi.com
M Genc, E Yılmaz, S Ilhan, Z Karagoz - Research on Chemical …, 2013 - Springer
… )(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide (2) was synthesized by reaction of 2-methylmercapto-1,4,5,6-tetrahydropyrimidine hydroiodide (1) and 4-methoxybenzylamine. The …
Number of citations: 3 link.springer.com
J Ishida, M Yamaguchi, M Nakamura - Analyst, 1991 - pubs.rsc.org
… Of the AMAs tested, those having electron-donating groups at the 3and/or 4-position of BA (3,4-DBA, 4-methoxybenzylamine and 4-methylbenzylamine) provided high fluorescence …
Number of citations: 42 pubs.rsc.org
LS Monteiro, F Paiva-Martins, S Oliveira, I Machado… - Bioorganic …, 2019 - Elsevier
… A strategy based on the modified Ugi reaction, using as amine component 4-methoxybenzylamine and as isocyanide the commercially available and relatively stable cyclohexyl …
Number of citations: 7 www.sciencedirect.com
M Endo, J Douglas - Synthetic Communications, 2000 - Taylor & Francis
… Chlorination of commercially available 4-methoxybenzylamine is short and appears at first sight to be an easy process. However, a reported literature procedure4 that uses …
Number of citations: 3 www.tandfonline.com

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